-Formyl-1H-pyrrole-2-carboxylic acid is a valuable building block in organic synthesis due to the presence of both a formyl group (CHO) and a carboxylic acid group (COOH) within its structure. These functional groups allow for various chemical modifications, making it a versatile intermediate for the synthesis of complex molecules. Research has explored its application in the synthesis of diverse compounds, including:
Studies have also investigated methods for the synthesis of 5-formyl-1H-pyrrole-2-carboxylic acid itself. Researchers have developed various approaches to obtain this compound, including:
While the specific biological applications of 5-formyl-1H-pyrrole-2-carboxylic acid are still under investigation, its structural features suggest potential for various biological activities. The presence of the formyl group can contribute to hydrogen bonding interactions with biomolecules, while the carboxylic acid group can participate in ionic interactions and participate in various biological processes.
Research suggests that 5-formyl-1H-pyrrole-2-carboxylic acid may have potential applications in areas such as:
5-Formyl-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to a pyrrole ring. Its molecular formula is C₆H₅N₁O₃, and it has a molecular weight of approximately 139.11 g/mol. The compound is notable for its role as a versatile building block in organic synthesis, facilitating various chemical modifications due to its functional groups .
Currently, there is no scientific literature available on the mechanism of action of 5-formyl-1H-pyrrole-2-carboxylic acid in biological systems.
As with any research chemical, it is essential to handle 5-formyl-1H-pyrrole-2-carboxylic acid with proper safety precautions. Specific hazard information is not readily available, but general safety practices for handling organic compounds should be followed, including:
These reactions highlight the compound's potential for generating diverse chemical entities .
Various methods have been developed for synthesizing 5-formyl-1H-pyrrole-2-carboxylic acid:
5-Formyl-1H-pyrrole-2-carboxylic acid has potential applications in various fields:
Several compounds share structural similarities with 5-formyl-1H-pyrrole-2-carboxylic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Similarity Index |
---|---|---|
1H-Pyrrole-2,5-dicarboxylic acid | Two carboxylic groups | 1.00 |
5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl substitution at position 5 | 1.00 |
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | Hydroxymethyl group at position 5 | 1.00 |
Pyrrole-2-carboxylic acid | Single carboxylic group | 0.95 |
4-Acetamidepyrrole-2-carboxylic acid | Acetamide substitution at position 4 | Not specified |
This table illustrates how 5-formyl-1H-pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups, making it particularly versatile for synthetic applications .